

Astragaloside III HIF-1 α PDHK-1 pathway immunosuppression

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Compound Focus: Astragaloside III

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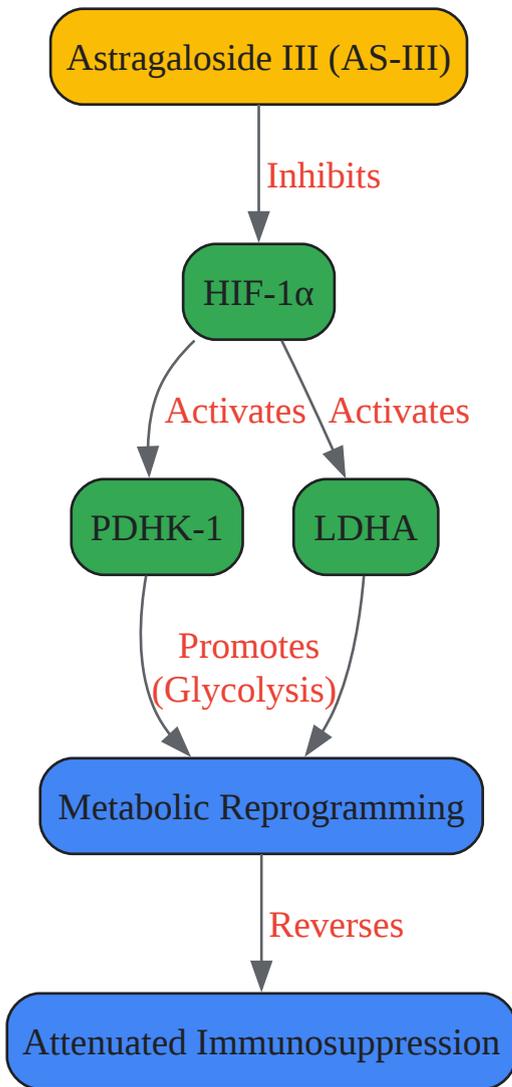
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Core Mechanism of Action

Astragaloside III systematically attenuates the immunosuppressive state by targeting the **HIF-1 α /PDHK-1 pathway**, which regulates both immune cell function and metabolic reprogramming [1].

The diagram below illustrates this central signaling pathway and its functional outcomes.



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Key Experimental Findings and Data

The following tables summarize quantitative data from crucial *in vivo* and *in vitro* experiments that validate this mechanism.

Table 1: In Vivo Efficacy of AS-III in a CTX-Induced Immunosuppressive Mouse Model [1]

Parameter Assessed	Effect of CTX Induction	Effect of AS-III Treatment
Body Weight	Significant reduction	Significant protective effect
Immune Organ Index (Spleen, Thymus)	Significant reduction	Significant protective effect, reduced organ damage
Hematological Indices (e.g., WBC count)	Significant reduction	Significant improvement
Serum Inflammatory Factors	Dysregulated expression	Significantly improved expression
Key Protein Expression (HIF-1 α , PDHK-1, LDH)	Upregulated	Significantly improved expression

Table 2: In Vitro Effects of AS-III in Hypoxia/LPS-Stimulated Macrophages (RAW264.7 Cells) [1]

Parameter Category	Specific Metric	Effect of Hypoxia/LPS	Effect of AS-III Treatment
Cell Function & Viability	Macrophage immune function	Impaired	Improved
	ATP levels	Decreased	Restored
Inflammatory Markers	NO, TNF- α , IL-1 β release	Increased	Reduced
Metabolic Enzymes & Activity	PDHK-1, LDH, HK, PK, GLUT-1	Increased	Reduced
	Lactate production	Increased	Reduced
Key Pathway Proteins	HIF-1 α protein level	Increased	Inhibited (validated with inhibitors/agonists)

Detailed Experimental Protocols

To facilitate replication and further investigation, here are the methodologies for the key experiments cited.

1. In Vivo Immunosuppression Model and Evaluation [1]

- **Animal Model:** An immunosuppressive mouse model is established by intraperitoneal injection of cyclophosphamide (CTX).
- **Drug Administration:** AS-III is administered to the mice after model induction.
- **Key Outcome Measurements:**
 - **Body Weight:** Measured regularly.
 - **Immune Organ Index:** Spleen and thymus are weighed after sacrifice, and the organ index is calculated as $(\text{organ weight} / \text{body weight}) \times 100\%$.
 - **Hematological Indices:** Blood is collected from the orbit, and white blood cell (WBC) count and other parameters are analyzed using an automated hematology analyzer.
 - **Serum Inflammatory Factors:** Levels of cytokines (e.g., TNF- α , IL-1 β) are measured in serum using ELISA kits.
 - **Western Blot Analysis:** Protein is extracted from immune organs or tissues to analyze the expression of HIF-1 α , PDHK-1, and LDHA.

2. In Vitro Macrophage Immunosuppression Model [1]

- **Cell Line:** Mouse macrophage line RAW264.7.
- **Model Induction:** Cells are stimulated with a combination of **hypoxia** and **lipopolysaccharide (LPS)** to create an inflammatory/immune response model.
- **Drug Treatment:** Cells are treated with AS-III. To further validate the pathway, HIF-1 α inhibitors (e.g., 2-MeOE2) or agonists (e.g., CoCl₂) can be co-applied.
- **Key Outcome Measurements:**
 - **Cell Metabolism & Function:**
 - **ATP Level:** Measured using a commercial ATP assay kit (bioluminescence method).
 - **NO Release:** Detected using the Griess reagent assay.
 - **Cytokine Secretion:** TNF- α and IL-1 β levels in culture supernatant are quantified by ELISA.
 - **Enzyme Activity & Metabolites:**
 - **LDH, HK, PK Activity:** Measured using specific colorimetric or fluorometric assay kits.
 - **Lactate Production:** Quantified in the culture medium using a lactate assay kit.
 - **Molecular Pathway Analysis:**
 - **Western Blot:** Protein expression of HIF-1 α , PDHK-1, and other metabolic enzymes is analyzed in cell lysates.

3. Supporting Protocol: NK Cell Anti-Tumor Response Assay [2] This protocol is relevant for investigating AS-III's immunomodulatory effects beyond macrophages.

- **NK Cell Stimulation:** Mouse splenocytes or isolated NK cells are cultured with IL-2 (2 ng/mL) and IL-12 (20 ng/mL) to differentiate the NK cell profile.
- **Drug Treatment:** AS-III is added at concentrations ranging from 4 nM to 40 nM for 48 hours.
- **Key Outcome Measurements:**
 - **Receptor Expression:** Surface expression of NKG2D and Fas on NK cells is analyzed by flow cytometry.
 - **Cytokine Production:** Intracellular IFN- γ production in NK cells is stained and analyzed by flow cytometry.
 - **Cytotoxicity Assay:** AS-III-stimulated NK cells are co-cultured with CFSE-labeled tumor cells (e.g., CT26 colon carcinoma). After 6 hours, tumor cell killing is assessed by flow cytometry, and IFN- γ production is checked.

Conclusion for Drug Development

The accumulated evidence strongly positions **Astragaloside III** as a promising candidate for immunomodulatory therapy. Its mechanism, centered on the **HIF-1 α /PDHK-1 axis**, offers a multi-faceted approach:

- **Targeted Action:** It directly impacts a key metabolic pathway that fuels immunosuppression [1].
- **Functional Restoration:** It reverses immunosuppressive damage *in vivo* and enhances the anti-tumor function of immune cells like NK cells *in vitro* [1] [2].
- **Synergistic Potential:** Its anti-inflammatory effects on endothelial cells via TACE/ADAM17 activation suggest broader cardiovascular protective benefits that could be leveraged in combination therapies [3].

Future research should focus on further elucidating the compound's pharmacokinetics and exploring its efficacy in more complex disease models and, ultimately, clinical trials.

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References

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